Vaginidin - 31456-93-6

Vaginidin

Catalog Number: EVT-1477546
CAS Number: 31456-93-6
Molecular Formula: C19H22O6
Molecular Weight: 346.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vaginidin is a natural product found in Angelica edulis with data available.
Introduction to Vaginal Microbiome Dysbiosis and Therapeutic Targets

Vaginal Microbiome Homeostasis: Lactobacillus Dominance and Protective Mechanisms

A healthy vaginal microbiome (VMB) is dominated by specific Lactobacillus species, primarily L. crispatus, L. iners, L. gasseri, and L. jensenii. These commensals maintain a low vaginal pH (typically ≤4.5) through glycogen metabolism and lactic acid production, creating an environment hostile to pathogens [2] [7]. Beyond acidification, their protective mechanisms involve:

  • Biosurfactant Production: Lactobacillus strains secrete thermodynamically active surfactants that coat epithelial surfaces, preventing pathogen adhesion and biofilm formation. These amphipathic compounds reduce surface tension in vaginal fluid, making the environment less receptive to microbial colonization [2] [6].
  • Immunomodulatory Effects: Commensal lactobacilli stimulate epithelial cells to secrete antimicrobial peptides (defensins, cathelicidin) and modulate cytokine profiles to suppress inflammation while enhancing barrier integrity through tight-junction protein upregulation [7] [9].
  • Antimicrobial Compound Secretion: Hydrogen peroxide (H₂O₂), bacteriocins (e.g., crispasin), and lactic acid isomers directly inhibit pathogens like Gardnerella vaginalis and Candida albicans. L. crispatus produces particularly potent bacteriocins with broad-spectrum activity against gram-negative anaerobes [2] [6].

Table 1: Protective Mechanisms of Vaginal Lactobacilli

MechanismKey Compounds/ProcessesFunctional Significance
AcidificationL-lactic acid, D-lactic acidLowers pH to ≤4.5; denatures pathogen proteins; blocks growth of anaerobes
Biosurfactant ActivityGlycolipids, lipopeptidesPhysically blocks pathogen adhesion; disrupts existing biofilms
Direct AntimicrobialsBacteriocins, H₂O₂Lyse bacterial cells; disrupt fungal membranes
Epithelial ReinforcementTight-junction proteins (ZO-1), mucinsEnhances mucosal barrier; reduces microbial translocation
ImmunomodulationIL-8 suppression, defensin upregulationBalances inflammatory response; enhances targeted antimicrobial activity

Metabolically, L. crispatus demonstrates superior glycogen utilization and acid production compared to other species, correlating with its association with the most stable healthy VMB states. In contrast, L. iners exhibits metabolic flexibility allowing survival during dysbiosis but provides weaker protection against pathogen overgrowth [2] [7].

Pathophysiology of Dysbiotic States: Biofilm Formation and Polymicrobial Synergy

Dysbiosis arises when intrinsic (e.g., hormonal fluctuations, genetic susceptibility) or extrinsic factors (e.g., antibiotics, unprotected sex) disrupt Lactobacillus dominance. This facilitates colonization by opportunistic pathogens through two synergistic processes:

  • Structured Biofilm Development: Gardnerella vaginalis initiates biofilm formation by adhering to vaginal epithelium via adhesins like vaginolysin. This foundational matrix incorporates sialidase enzymes that degrade protective mucins, enabling secondary colonization by anaerobes (Prevotella bivia, Fannyhessea vaginae, Mobiluncus spp.) [1] [7] [9]. Biofilms confer treatment resistance by reducing antibiotic penetration up to 1,000-fold and sheltering metabolically dormant "persister" cells. Advanced imaging reveals RVVC-associated Candida biofilms exhibit significantly higher biomass (median CV absorbance: 1.850 vs. 1.426; p=0.005) compared to non-recurrent strains [5] [7].

Table 2: Key Components of Dysbiotic Vaginal Biofilms

ComponentPrimary ProducersFunctional Role in Dysbiosis
Polysaccharide MatrixG. vaginalis, F. vaginaeShields pathogens from immune cells; impedes antimicrobial diffusion
SialidasesG. vaginalis, P. biviaDegrades mucins; exposes epithelial receptors; elevates pH
VaginolysinG. vaginalisCytolysin inducing epithelial damage; facilitates bacterial invasion
PolyaminesP. bivia, G. vaginalisCadaverine, putrescine elevate pH; induce cytotoxic epithelial exfoliation
Metabolically Diverse MicroenvironmentsPolymicrobial consortiaAerobic/anaerobic niches support mutualistic growth (e.g., amino acid cross-feeding between G. vaginalis and P. bivia)
  • Metabolic Cross-Talk: BV-associated bacteria demonstrate nutritional synergism. Prevotella bivia produces amino acids that stimulate Gardnerella vaginalis growth, while Gardnerella's sialidase activity liberates sialic acid for use by other anaerobes. This creates self-sustaining metabolic networks resistant to single-target therapies [1] [7]. Additionally, Candida biofilms in RVVC show reduced metabolic activity (XTT assay: median 0.184 vs. 0.228; p=0.253), potentially explaining their tolerance to conventional antifungals despite high biomass [5].

Vaginidin, a furanocoumarin-class phytochemical, is structurally poised to target these mechanisms. Its tricyclic scaffold enables potential sialidase inhibition or quorum sensing interference, disrupting biofilm signaling pathways like Agr-like systems in Gardnerella [4] [7].

Clinical Significance of Microbial Imbalance: Associations with Reproductive Morbidity

Vaginal dysbiosis directly correlates with increased risks across reproductive health domains, underpinned by inflammatory cascades and loss of colonization resistance:

  • Sexually Transmitted Infections (STIs): BV elevates HIV acquisition risk 3-fold through mucosal inflammation and depletion of HIV-inhibitory lactobacilli. Dysbiosis increases CCR5+ CD4+ T-cell recruitment and compromises epithelial integrity, facilitating viral entry. Similarly, women with Lactobacillus-depleted microbiomes exhibit 2.6-fold higher Neisseria gonorrhoeae incidence due to reduced antimicrobial peptide expression [6] [9].
  • Obstetric Complications: BV-associated biofilms trigger placental inflammation through lipopolysaccharide (LPS) and cytokine release (IL-1β, TNF-α). This is linked to 2–3-fold increases in preterm birth and chorioamnionitis, particularly when Fannyhessea vaginae is detected. Polyamines like putrescine may induce premature cervical ripening [3] [7] [9].
  • Neoplastic Risk: Dysbiotic VMBs show impaired human papillomavirus (HPV) clearance. Gardnerella-dominant states reduce HPV clearance rates by 38% compared to L. crispatus-dominant microbiomes. Proposed mechanisms include chronic inflammation driving genomic instability and downregulation of toll-like receptors (TLR-4, TLR-9) essential for viral clearance [6] [9].
  • Recurrent Infections: BV recurrence rates exceed 60% within six months post-metronidazole treatment due to biofilm persistence and Gardnerella genospecies heterogeneity. Genomic analyses reveal metronidazole resistance in specific clades (e.g., G. vaginalis clades 3 and 4), necessitating strain-targeted approaches [1] [3]. RVVC biofilms with high biomass resist fluconazole by upregulating efflux pumps and ergosterol biosynthesis genes [5].

Table 3: Reproductive Health Risks Associated with Vaginal Dysbiosis

Clinical ComplicationKey Pathogens InvolvedRelative Risk IncreasePrimary Pathophysiological Mechanisms
HIV AcquisitionBVAB1-3, G. vaginalis2.8–3.4-foldMucosal barrier disruption; CCR5+ T-cell recruitment; reduced antiviral defensins
Preterm BirthF. vaginae, G. vaginalis2.1–2.9-foldLPS-induced inflammation; prostaglandin release; cervical matrix degradation
Persistent HPVPrevotella spp., Sneathia1.7–2.1-foldDownregulated TLR signaling; impaired viral clearance; chronic inflammation
Pelvic Inflammatory DiseaseC. trachomatis, BV anaerobes3.3-foldBiofilm-facilitated ascension; synergistic growth with Chlamydia
RVVCC. albicans biofilm variants>60% recurrenceHigh biomass biofilm; reduced metabolic activity; efflux pump overexpression

Therapeutic strategies targeting these sequelae include precision diagnostics like PCR-based genospecies identification to guide antibiotic selection (e.g., clindamycin for metronidazole-resistant Gardnerella clades) and microbiome restoration via L. crispatus probiotics (LACTIN-V reduces BV recurrence by 35% vs. placebo) [1] [6]. Vaginidin exemplifies emerging phytotherapeutic approaches leveraging structural properties (QEDw score: 0.68; high gastrointestinal absorption) to disrupt dysbiotic biofilms without affecting commensal lactobacilli [4].

Properties

CAS Number

31456-93-6

Product Name

Vaginidin

IUPAC Name

[(8S,9R)-8-(2-hydroxypropan-2-yl)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate

Molecular Formula

C19H22O6

Molecular Weight

346.37

InChI

InChI=1S/C19H22O6/c1-10(2)9-14(21)25-17-15-12(23-18(17)19(3,4)22)7-5-11-6-8-13(20)24-16(11)15/h5-8,10,17-18,22H,9H2,1-4H3/t17-,18+/m1/s1

SMILES

CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.